![molecular formula C16H18O2Te2 B14446487 Bis[(4-methoxyphenyl)methyl]ditellane CAS No. 78547-47-4](/img/structure/B14446487.png)
Bis[(4-methoxyphenyl)methyl]ditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-methoxyphenyl)methyl]ditellane is an organotellurium compound with the molecular formula C14H14O2Te2. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound consists of two 4-methoxyphenyl groups attached to a ditellane core, making it an interesting subject for studies in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]ditellane typically involves the reaction of 4-methoxybenzyl chloride with sodium telluride. The reaction is carried out in an inert atmosphere to prevent oxidation of the tellurium. The general reaction scheme is as follows:
2C8H9Cl+Na2Te2→C14H14O2Te2+2NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)methyl]ditellane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurium and the corresponding 4-methoxybenzyl derivatives.
Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and 4-methoxybenzyl alcohol.
Reduction: Elemental tellurium and 4-methoxybenzyl derivatives.
Substitution: Halogenated 4-methoxybenzyl compounds.
Scientific Research Applications
Bis[(4-methoxyphenyl)methyl]ditellane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studies have explored its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bis[(4-methoxyphenyl)methyl]ditellane involves its ability to interact with various molecular targets. The tellurium atoms in the compound can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. This interaction can result in antioxidant effects, inhibition of enzyme activity, and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ditelluride: Similar structure but with phenyl groups instead of 4-methoxyphenyl groups.
Bis(4-methylphenyl)ditellane: Similar structure but with 4-methylphenyl groups.
Diphenyl diselenide: Similar structure but with selenium instead of tellurium.
Uniqueness
Bis[(4-methoxyphenyl)methyl]ditellane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
78547-47-4 |
|---|---|
Molecular Formula |
C16H18O2Te2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methylditellanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-17-15-7-3-13(4-8-15)11-19-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
GRZCAIYJLRYULP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[Te][Te]CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


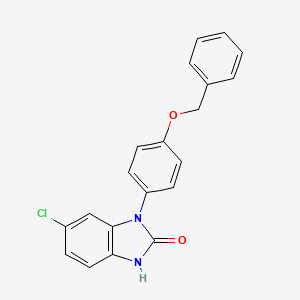
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
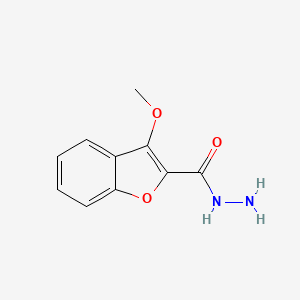
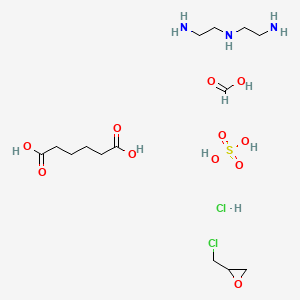

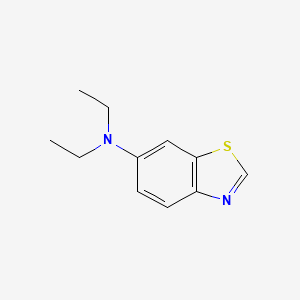
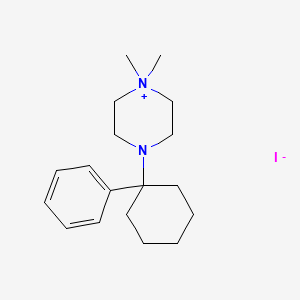

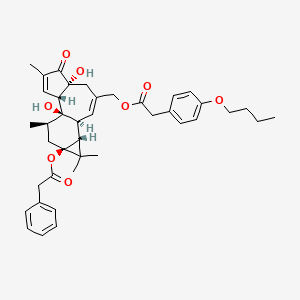
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
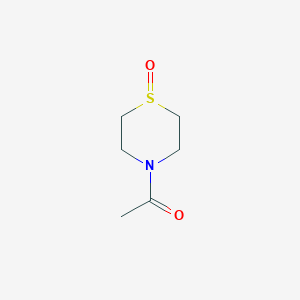
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
